Unveiling the Solid-State Architecture of Potassium Tetraphenylborate: A Technical Guide
Unveiling the Solid-State Architecture of Potassium Tetraphenylborate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure of potassium tetraphenylborate (B1193919) (K[B(C₆H₅)₄]), a compound of significant interest in analytical chemistry, organometallic chemistry, and materials science. Its unique properties, including low solubility in water for a potassium salt, are directly linked to its solid-state arrangement.[1] This document details the crystallographic parameters, the experimental methodology for its determination, and the intricate coordination environment of the potassium ion.
Crystal Structure and Coordination
Potassium tetraphenylborate crystallizes in the tetragonal system. The defining feature of its structure is the coordination of the potassium cation (K⁺) with the delocalized π-electrons of the phenyl rings from adjacent tetraphenylborate anions ([B(C₆H₅)₄]⁻).[2] Specifically, the K⁺ ion is coordinated with four benzene (B151609) rings originating from two neighboring tetraphenylborate molecules.[2] This interaction between a metal cation and the face of an aromatic ring is a classic example of a cation-π interaction. The compound adopts a polymeric structure in the solid state, forming columns of alternating K⁺ cations and [B(C₆H₅)₄]⁻ anions.[1][3] This stable, packed structure contributes to its notable insolubility in aqueous solutions.[1][4]
Crystallographic Data
The crystal structure of potassium tetraphenylborate was determined by single-crystal X-ray diffraction. The crystallographic data, based on the foundational work of Hoffmann and Weiss (1974), are summarized in the table below.[2][5] The compound is isostructural with its rubidium and cesium analogues.[3][5]
| Parameter | Value |
| Empirical Formula | C₂₄H₂₀BK |
| Formula Weight | 358.32 g/mol |
| Crystal System | Tetragonal |
| Space Group | I42m (No. 121) |
| Unit Cell Dimensions | a = 11.221(13) Å |
| b = 11.221(13) Å | |
| c = 7.894(6) Å | |
| α = 90° | |
| β = 90° | |
| γ = 90° | |
| Formula Units (Z) | 2 |
| B-C Bond Distance | 1.643(3) Å |
Data sourced from Hoffmann, K., and Weiss, E. (1974). J. Organometallic Chem. 67:221-228.[2][5]
Experimental Protocol: Single-Crystal X-Ray Diffraction
The determination of a crystal structure, such as that of potassium tetraphenylborate, follows a well-established workflow. While the specific instrumentation from the original 1974 study may be dated, the following protocol outlines the modern standardized methodology used for single-crystal X-ray diffraction.
3.1 Crystal Growth and Mounting High-quality single crystals of potassium tetraphenylborate are typically grown by slow evaporation or cooling of a saturated solution in an appropriate organic solvent, as it has very low solubility in water.[1][2] A suitable crystal, free of visible defects, is selected under a microscope and mounted on a goniometer head using a cryoprotectant oil.
3.2 Data Collection X-ray diffraction data is collected using a modern single-crystal X-ray diffractometer.
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Instrumentation : A diffractometer such as a Bruker AXS SMART APEX or similar is employed.[6]
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X-ray Source : The instrument is typically equipped with a molybdenum (Mo) Kα radiation source (λ = 0.71073 Å) and a graphite (B72142) monochromator.[6]
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Temperature : Data is often collected at a low temperature, such as 100 K or 293 K, to minimize thermal vibrations of the atoms, resulting in a more precise structure.[6]
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Data Collection Strategy : The diffractometer collects a series of diffraction images (frames) by rotating the crystal in the X-ray beam. A typical strategy involves collecting frames over a range of ω and 2θ angles to ensure complete data coverage of the reciprocal space.[6]
3.3 Data Processing and Structure Solution The raw diffraction data is processed to yield the final crystal structure.
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Integration and Scaling : The collected frames are integrated to determine the intensities of the individual Bragg reflections. These intensities are then scaled and corrected for various experimental factors (e.g., Lorentz and polarization effects).
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Structure Solution : The crystal structure is solved using direct methods or Patterson methods. This step determines the initial positions of the atoms in the unit cell. Software such as SHELXS is commonly used for this purpose.[6]
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Structure Refinement : The initial atomic model is refined against the experimental data using full-matrix least-squares on F². This iterative process adjusts the atomic positions, and their anisotropic displacement parameters until the calculated diffraction pattern shows the best possible agreement with the experimental data. The refinement is complete when the R-factor (a measure of agreement) converges to a minimum value.[6] The final structural data is typically deposited in a crystallographic database and presented in a standard format like a Crystallographic Information File (CIF).[7]
Visualization of Experimental Workflow
The logical progression from a chemical sample to a solved crystal structure is a critical process in crystallography. The following diagram illustrates this workflow.
Caption: Workflow for Single-Crystal X-ray Structure Determination.
References
- 1. Potassium tetraphenylborate - Wikipedia [en.wikipedia.org]
- 2. virtual-museum.soils.wisc.edu [virtual-museum.soils.wisc.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Potassium tetraphenylborate | 3244-41-5 | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
